

# The History and Technical Profile of Methamidophos: An Organophosphate Insecticide

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## Compound of Interest

Compound Name: *Methamidophos*

Cat. No.: *B033315*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methamidophos**, an organophosphate insecticide, has a significant history in agricultural pest control, marked by its high efficacy and systemic properties. First patented in the late 1960s, it became a widely used agent against a broad spectrum of chewing and sucking insects on major crops.<sup>[1]</sup> However, its high acute toxicity to non-target organisms, including humans, has led to increased scrutiny and regulatory restrictions in many countries. This technical guide provides a comprehensive overview of the history, chemical and physical properties, synthesis, mode of action, metabolism, and analytical methods for the detection of **methamidophos**. Detailed experimental protocols for its synthesis, the assessment of its primary mode of action through acetylcholinesterase inhibition, and its detection in vegetable matrices are provided to support further research and understanding of this potent agrochemical.

## Introduction: A Historical Perspective

The development of organophosphate insecticides dates back to the 1930s with the work of Gerhard Schrader.<sup>[2]</sup> This class of compounds offered a more effective alternative to the arsenic-based pesticides prevalent at the time.<sup>[2]</sup> Following World War II, organophosphates like parathion and malathion were commercialized.<sup>[2]</sup> **Methamidophos**, chemically known as O,S-dimethyl phosphoramidothioate, was developed and patented by Bayer and Chevron in

the late 1960s.[1] It is a systemic insecticide and acaricide with both contact and stomach action, effective against a wide range of pests including aphids, leafhoppers, and caterpillars on crops such as cotton, potatoes, and various vegetables.[1][3][4]

**Methamidophos** is also known as a primary metabolite of the insecticide acephate, from which it is formed by N-deacylation.[5][6][7][8] This metabolic conversion is a critical consideration in toxicological assessments, as **methamidophos** is significantly more toxic than its parent compound, acephate.[7] Due to its high acute toxicity, **methamidophos** is classified as a Class Ib (highly hazardous) pesticide by the World Health Organization (WHO).[4][9] Concerns over human and environmental health have led to stringent regulations and bans in numerous regions, including the European Union and voluntary cancellations in the United States.[4]

## Chemical and Physical Properties

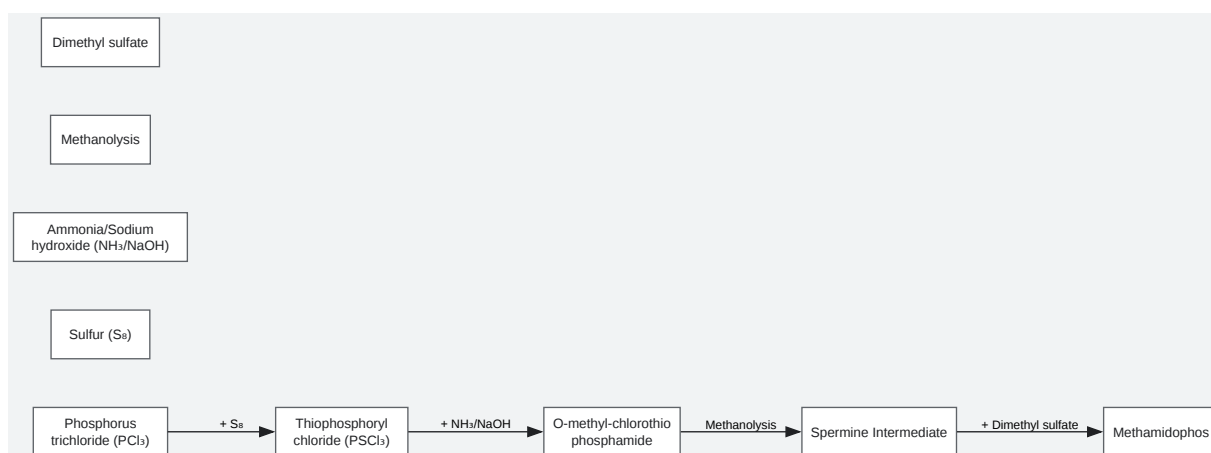
**Methamidophos** is a colorless crystalline solid in its pure form, while the technical product often appears as yellowish to colorless crystals with a pungent odor.[5][9] It is highly soluble in water and alcohols but has low solubility in petroleum ether.[9]

Table 1: Chemical and Physical Properties of **Methamidophos**

Property	Value	Reference(s)
IUPAC Name	O,S-dimethyl phosphoramidothioate	[1]
CAS Number	10265-92-6	[1][3]
Molecular Formula	C2H8NO2PS	[1][9]
Molecular Weight	141.13 g/mol	[4][5]
Melting Point	44.5 °C (pure)	[4][9]
Boiling Point	Decomposes on heating	[9]
Vapor Pressure	4.7 mPa (25°C)	[9]
Water Solubility	> 200 g/L at 20°C	[1][9]
Log P (octanol-water)	-0.8	[9]
Stability	Stable at pH 3-8; hydrolyzes in acids and alkalis	[5][9]

## Synthesis of Methamidophos

The commercial synthesis of **methamidophos** can be achieved through various routes. A common method involves the reaction of O,O-dimethyl phosphorochloridothioate with ammonia. Another approach starts with the amination of thiophosphoryl chloride. The following diagram illustrates a general synthesis pathway.



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Simplified synthesis pathway of **Methamidophos**.

## Detailed Experimental Protocol for Synthesis

The following protocol is a composite based on patented synthesis methods and provides a general procedure for the laboratory-scale synthesis of **methamidophos**.

Materials:

- O,O-dimethyl phosphorochloridothioate
- Ammonia (aqueous solution)
- Sodium hydroxide
- Toluene
- Methanol
- Dimethyl sulfate
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate
- Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.

Procedure:

- Salt Formation:
  - In a four-neck round-bottom flask, dissolve O,O-dimethyl phosphorochloridothioate (1 mole equivalent) in toluene.
  - While stirring, slowly add a 40% aqueous solution of sodium hydroxide (1.05-1.2 mole equivalents) to the flask, maintaining the temperature between 25-40°C.[\[10\]](#)
  - Continue stirring at 38-40°C for 1 hour.[\[10\]](#)
  - Stop stirring and allow the layers to separate. Remove the upper toluene layer.[\[10\]](#)

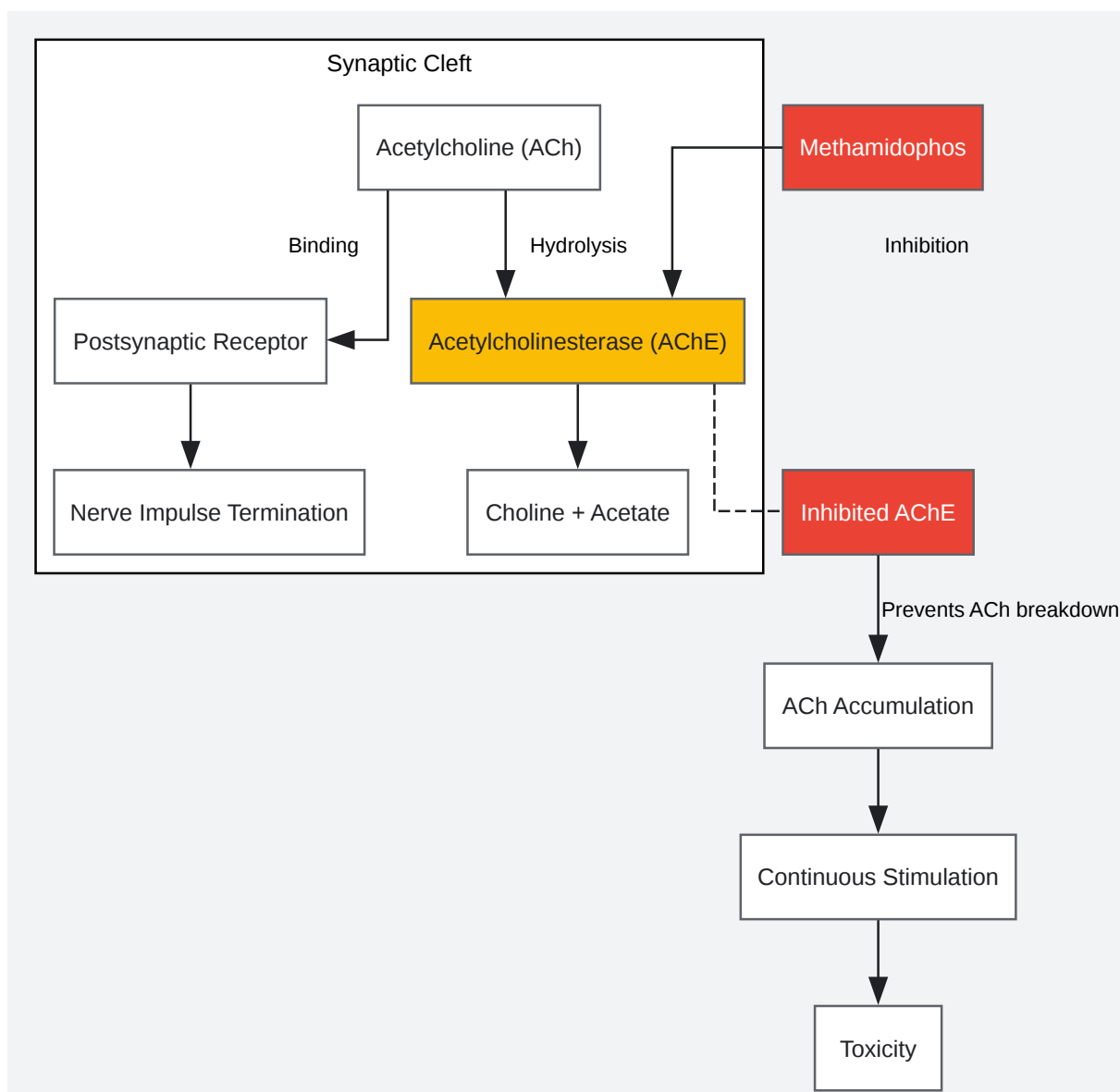
- Methylation:
  - To the remaining aqueous layer, add methanol.[10]
  - Slowly add dimethyl sulfate (1.05-1.2 mole equivalents) while maintaining the temperature between 35-40°C.[10]
  - After the addition is complete, continue stirring for 1.5-2 hours at 50-60°C.[5]
  - Monitor the reaction by a suitable chromatographic technique (e.g., GC or LC) until the starting material is consumed.[5]
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Remove the methanol by distillation under reduced pressure.[10]
  - Extract the aqueous residue with dichloromethane multiple times.[10]
  - Combine the organic extracts and dry over anhydrous magnesium sulfate.
  - Filter and concentrate the solution under reduced pressure to obtain crude **methamidophos**.
  - The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane.

## Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action of **methamidophos**, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][5][9] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse.

The inhibition of AChE by **methamidophos** leads to the accumulation of ACh at the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to symptoms such as muscle spasms,

paralysis, and ultimately death in insects and other organisms.[5] The inhibition is considered irreversible as **methamidophos** forms a stable, covalent bond with the serine residue in the active site of AChE.[10]



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Signaling pathway of **Methamidophos**'s mode of action.

## Detailed Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining AChE activity and its inhibition by **methamidophos**, based on the Ellman's assay.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- **Methamidophos** standard solution
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
  - Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.[\[9\]](#)
  - DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[\[9\]](#)
  - ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[\[9\]](#)
  - AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep on ice.[\[9\]](#)

- **Methamidophos** Solutions: Prepare a series of dilutions of **methamidophos** in an appropriate solvent (e.g., ethanol or DMSO) to determine the IC<sub>50</sub> value.
- Assay in 96-Well Plate:
  - Blank: 150  $\mu$ L Phosphate Buffer + 10  $\mu$ L DTNB + 10  $\mu$ L ATCI.
  - Control (100% activity): 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L solvent for **methamidophos**.[\[9\]](#)
  - Test Sample (with inhibitor): 140  $\mu$ L Phosphate Buffer + 10  $\mu$ L AChE solution + 10  $\mu$ L DTNB + 10  $\mu$ L **methamidophos** solution.[\[9\]](#)
- Pre-incubation:
  - Add the buffer, AChE solution, DTNB, and **methamidophos**/solvent to the respective wells.
  - Mix gently and incubate the plate for 10 minutes at 25°C.[\[9\]](#)
- Initiation of Reaction:
  - To all wells except the blank, add 10  $\mu$ L of the 14 mM ATCI solution to start the reaction.[\[9\]](#)  
For the blank, add 10  $\mu$ L of deionized water.
- Kinetic Measurement:
  - Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[\[9\]](#)
- Data Analysis:
  - Calculate the rate of reaction ( $\Delta$ Abs/min) for each well from the linear portion of the absorbance versus time curve.
  - Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

- Calculate the percentage of inhibition for each concentration of **methamidophos** using the formula: % Inhibition =  $[1 - (\text{Rate of test sample} / \text{Rate of control})] \times 100$ .
- Determine the IC50 value (the concentration of **methamidophos** that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the **methamidophos** concentration.

## Metabolism and Environmental Fate

**Methamidophos** is rapidly absorbed in mammals through ingestion, inhalation, and skin contact.<sup>[9]</sup> It is primarily metabolized and excreted in the urine.<sup>[11]</sup> The biotransformation in mammals generally leads to metabolites that are considered toxicologically insignificant.<sup>[9]</sup> However, the bioactivation of **methamidophos** to a more potent AChE inhibitor has been suggested, potentially through N-hydroxylation.<sup>[12][13]</sup>

In the environment, the persistence of **methamidophos** is dependent on factors such as pH and sunlight. Its half-life in soil is relatively short, ranging from a few days to about two weeks.<sup>[9][11]</sup> In water, its degradation is pH-dependent, being more rapid in alkaline conditions.<sup>[11]</sup><sup>[14]</sup> Due to its high water solubility, there is a potential for groundwater contamination, although its rapid degradation can mitigate this risk. Bioaccumulation is not expected to be significant due to its low octanol-water partition coefficient.<sup>[9]</sup>

Table 2: Environmental Fate of **Methamidophos**

Medium	Half-life	Conditions	Reference(s)
Soil	1.9 - 12 days	Aerobic conditions, varies with soil type	<sup>[11]</sup>
Water	309 days	pH 5.0	<sup>[11][14]</sup>
27 days	pH 7.0	<sup>[11][14]</sup>	<sup>[11]</sup>
3 days	pH 9.0	<sup>[11][14]</sup>	
Vegetation	4.8 - 5.9 days	Tomato plants (fruit and leaves)	<sup>[11]</sup>

## Toxicity Profile

**Methamidophos** is highly toxic to mammals, birds, and bees through oral, dermal, and inhalation routes of exposure.[3][11] Symptoms of acute poisoning are characteristic of organophosphate toxicity and include excessive salivation, sweating, muscle tremors, and respiratory distress.[9][15]

Table 3: Acute Toxicity of **Methamidophos** (LD50/LC50 Values)

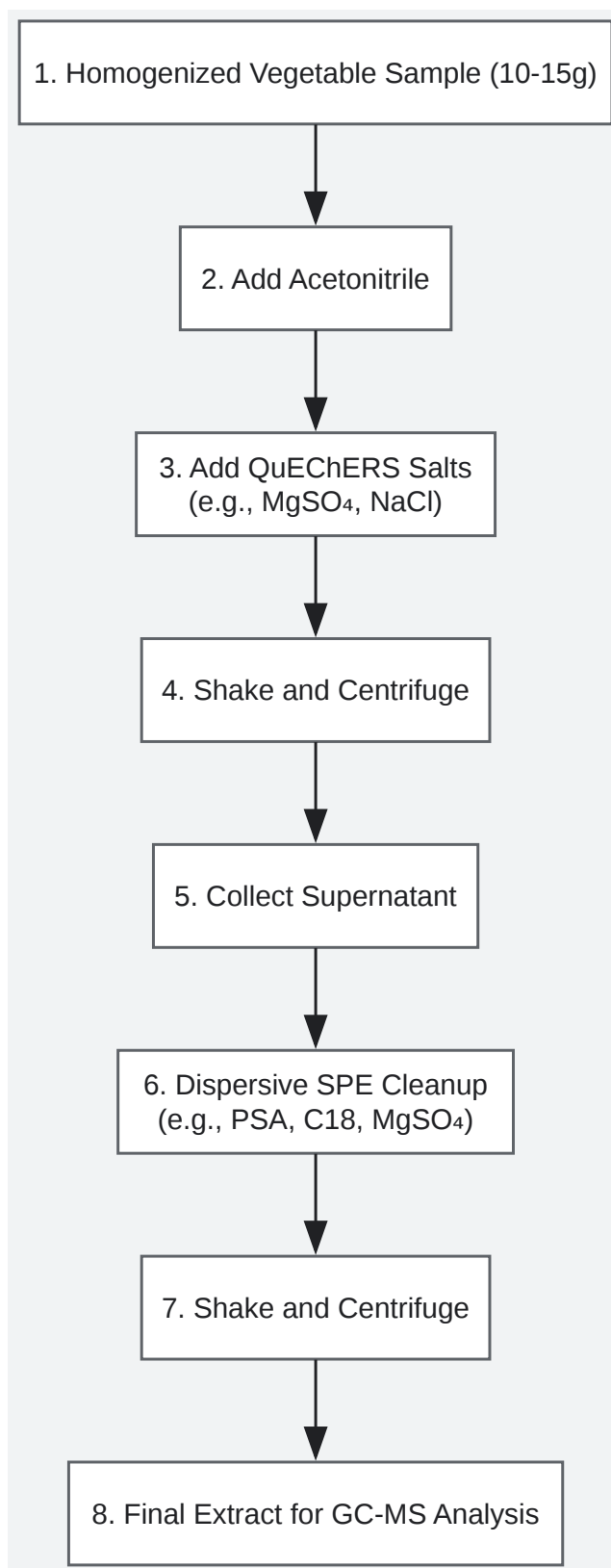
Species	Route	LD50/LC50	Reference(s)
Rat (male)	Oral	21 mg/kg	[11][14]
Rat (female)	Oral	16 mg/kg	[11][14]
Rat	Dermal	50 mg/kg	[11]
Rabbit	Dermal	118 mg/kg	[11]
Rat	Inhalation (4h)	9 mg/kg	[11]
Bobwhite Quail	Oral	8-11 mg/kg	[11]
Rainbow Trout	96h LC50	25-51 mg/L	[11]
Daphnia	48h EC50	0.27 mg/L	[15]

## Analytical Methods for Detection

The detection and quantification of **methamidophos** residues in environmental and biological samples are crucial for monitoring and risk assessment. The most common analytical techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[16]

## Detailed Experimental Protocol for GC-MS Analysis of Methamidophos in Vegetables (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.



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Workflow for QuEChERS sample preparation.

#### Materials:

- Homogenized vegetable sample
- Acetonitrile (with 1% acetic acid)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

#### Procedure:

- Sample Extraction:
  - Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
  - Add 10-15 mL of acetonitrile containing 1% acetic acid.[\[15\]](#)
  - Add the appropriate QuEChERS extraction salts.[\[15\]](#)
  - Cap the tube tightly and shake vigorously for 1 minute.[\[15\]](#)
  - Centrifuge at  $\geq 3000$  rcf for 5 minutes.[\[15\]](#)
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents (PSA is used to remove organic acids, C18 for nonpolar interferences, and magnesium sulfate to remove residual water).

- Shake the dSPE tube for 30 seconds.
- Centrifuge at high speed for 2-5 minutes.
- GC-MS Analysis:
  - Transfer the final extract into an autosampler vial for GC-MS analysis.
  - GC Conditions (example):
    - Injector Temperature: 250°C
    - Injection Mode: Splitless
    - Carrier Gas: Helium at a constant flow rate.
    - Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 150°C at 25°C/min, and then to 280°C at 10°C/min, hold for 5 minutes.[17]
  - MS Conditions (example):
    - Ion Source Temperature: 280°C
    - Ionization Mode: Electron Ionization (EI) at 70 eV
    - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For **methamidophos**, characteristic ions would be monitored.

## Conclusion

**Methamidophos** has played a significant role in agriculture as a potent and effective insecticide. Its history is intertwined with the broader development of organophosphate pesticides, showcasing both their benefits in pest management and their inherent risks to non-target species. A thorough understanding of its chemical properties, synthesis, and particularly its mode of action as a potent acetylcholinesterase inhibitor, is crucial for researchers in toxicology, environmental science, and drug development. The detailed protocols provided in this guide offer a practical resource for further investigation into the properties and impacts of **methamidophos**. As regulatory pressures continue to mount on highly hazardous pesticides,

continued research into their mechanisms of action and environmental fate remains a critical endeavor.

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